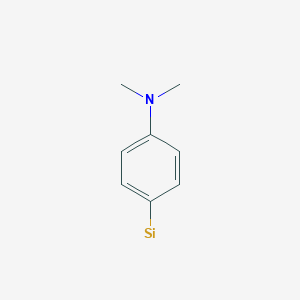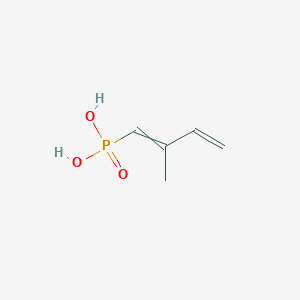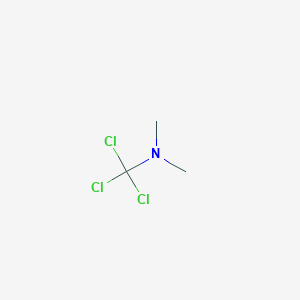
1,1,1-Trichloro-N,N-dimethylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trichloro-N,N-dimethylmethanamine is an organic compound with the molecular formula C₃H₆Cl₃N. It is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of three chlorine atoms and a dimethylamino group attached to a central carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1-Trichloro-N,N-dimethylmethanamine can be synthesized through several methods. One common synthetic route involves the reaction of dimethylamine with trichloromethane (chloroform) in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
[ \text{CHCl}_3 + \text{(CH}_3\text{)}_2\text{NH} \rightarrow \text{C}_3\text{H}_6\text{Cl}_3\text{N} + \text{HCl} ]
This reaction typically requires controlled conditions, including a suitable solvent and temperature, to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and optimized reaction conditions to maximize efficiency. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trichloro-N,N-dimethylmethanamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of dimethylamine and trichloromethane.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products depend on the substituent introduced.
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound with fewer chlorine atoms.
Scientific Research Applications
1,1,1-Trichloro-N,N-dimethylmethanamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 1,1,1-Trichloro-N,N-dimethylmethanamine involves its interaction with specific molecular targets. The compound can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to changes in the structure and function of these biomolecules, affecting various biological pathways.
Comparison with Similar Compounds
1,1,1-Trichloro-N,N-dimethylmethanamine can be compared with other similar compounds, such as:
1,1,1-Trichloroethane: A chloroalkane with similar chlorine content but different functional groups.
N,N-Dimethylmethanamine: Lacks the chlorine atoms present in this compound.
Trichloromethane (Chloroform): Contains three chlorine atoms but lacks the dimethylamino group.
The uniqueness of this compound lies in its combination of chlorine atoms and a dimethylamino group, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
34656-65-0 |
|---|---|
Molecular Formula |
C3H6Cl3N |
Molecular Weight |
162.44 g/mol |
IUPAC Name |
1,1,1-trichloro-N,N-dimethylmethanamine |
InChI |
InChI=1S/C3H6Cl3N/c1-7(2)3(4,5)6/h1-2H3 |
InChI Key |
LFDKWKHXLOWZAI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-4-[(2S)-6-methylhepta-4,6-dien-2-yl]benzene](/img/structure/B14692651.png)
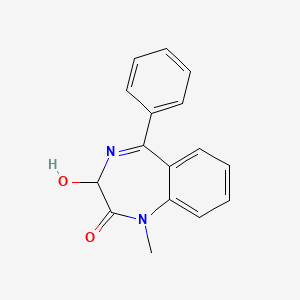
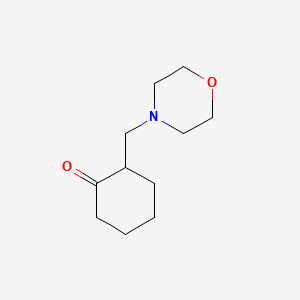
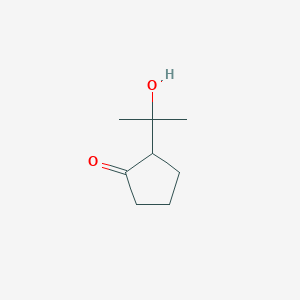
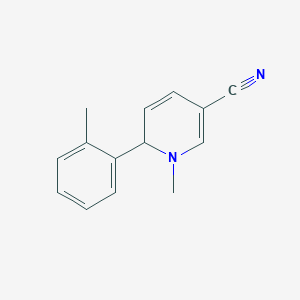
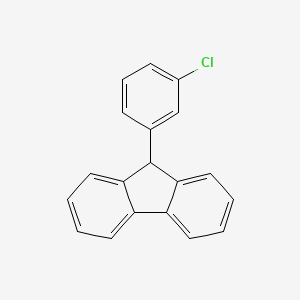
![2-(Pyridin-2-yl)-1-[2-(pyridin-2-yl)ethyl]-1H-benzimidazole](/img/structure/B14692697.png)
![(E)-Bis[2-(propan-2-yl)phenyl]diazene](/img/structure/B14692699.png)
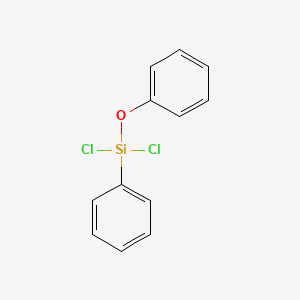


![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14692719.png)
